Metyrapol - 17159-42-1

Metyrapol

Catalog Number: EVT-275950
CAS Number: 17159-42-1
Molecular Formula: C14H16N2O
Molecular Weight: 228.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Metyrapol is a member of pyridines.
Synthesis Analysis

The synthesis of metyrapone typically involves a multi-step process. One effective method includes the following steps:

Chemical Reactions Analysis

Metyrapone undergoes several chemical reactions:

  1. Inhibition of Cytochrome P450 11B1: By binding to this enzyme, metyrapone prevents the conversion of 11-deoxycorticosterone into corticosterone, leading to reduced cortisol production .
  2. Metabolism to Metyrapol: Metyrapone is metabolized in the liver to form metyrapol, an active alcohol metabolite that retains some inhibitory effects on steroid synthesis .
  3. Conjugation Reactions: Both metyrapone and its metabolite undergo glucuronidation, which enhances their solubility and facilitates excretion from the body .
Mechanism of Action

Metyrapone's mechanism of action primarily involves the selective inhibition of cytochrome P450 11B1, which is responsible for hydroxylating steroid precursors during cortisol synthesis. When administered:

  • The inhibition leads to decreased cortisol levels.
  • In response, adrenocorticotropic hormone (ACTH) levels rise due to lack of negative feedback from cortisol.
  • This mechanism is utilized diagnostically to evaluate adrenal function; a normal response would show increased production of 11-deoxycortisol following metyrapone administration .
Physical and Chemical Properties Analysis

Metyrapone exhibits several notable physical and chemical properties:

  • Melting Point: Approximately 50.5 °C.
  • Solubility: Sparingly soluble in water; logP value around 1.8 indicates moderate lipophilicity.
  • Polar Surface Area: Approximately 42.85 242.85\,\text{ }^2, suggesting potential permeability characteristics across biological membranes.
  • Hydrogen Bonding: It has three hydrogen bond acceptors and no donors, influencing its interactions with biological targets .

These properties are significant for understanding its bioavailability and pharmacokinetics.

Applications

Metyrapone has several important applications in clinical practice:

  1. Diagnostic Use: It is primarily employed in the metyrapone test to assess adrenal function and diagnose conditions like Cushing syndrome and adrenal insufficiency by evaluating the response of ACTH and cortisol levels .
  2. Therapeutic Use: Metyrapone can be used in managing hyperaldosteronism by reducing aldosterone levels, thus aiding in electrolyte balance and blood pressure regulation .
  3. Research Applications: It serves as a tool in studies investigating adrenal gland function and the regulation of steroid hormones.
  4. Potential in Other Disorders: Ongoing research suggests possible applications in various endocrine disorders due to its ability to modulate steroid synthesis pathways .
Metabolic Pathways & Enzymatic Interactions of Metyrapol

Biotransformation from Metyrapone: Reductive Metabolic Pathways

Metyrapol (2-methyl-1,2-di-3-pyridyl-1-propanol) is the primary bioactive metabolite of metyrapone (2-methyl-1,2-di-3-pyridyl-1-propanone), formed via hepatic ketone reduction. This biotransformation is catalyzed by cytoplasmic NADPH-dependent aldo-keto reductases (AKR1C family), resulting in stereoselective production of the alcohol derivative. The reaction follows first-order kinetics with rapid conversion observed in vivo; peak plasma concentrations of metyrapol occur within 2–3 hours post-metyrapone administration [1] [8].

Quantitative studies in humans demonstrate that after a 4.5g metyrapone dose, approximately 38.5% of the administered compound is excreted in urine as metyrapol conjugates (primarily glucuronidated forms) within 72 hours, compared to only 5.3% as unmetabolized metyrapone [1] [9]. Metyrapol exhibits an elimination half-life approximately twice as long as its parent compound (∼4 hours vs. ∼1.9 hours), contributing to its extended pharmacological activity [6] [8]. The reduction process is reversible under physiological conditions, establishing a metabolic equilibrium between metyrapone and metyrapol that influences net enzyme inhibition dynamics [1].

Table 1: Comparative Pharmacokinetics of Metyrapone and Metyrapol

ParameterMetyraponeMetyrapolMeasurement
Peak Plasma Time1 hour2–3 hoursPost-administration
Elimination Half-life1.9 ± 0.7 hrs∼4 hoursPlasma decay
Urinary Excretion*5.3%38.5%% of administered dose (72 hrs)
Protein BindingNot availableNot available
Active MetaboliteNoYes

*After 4.5g oral dose* [1] [8]

Inhibition Dynamics on 11β-Hydroxylase Isoforms (CYP11B1/CYP11B2)

Metyrapol exerts potent inhibition against adrenal steroidogenic enzymes, particularly cytochrome P450 11B1 (CYP11B1) and cytochrome P450 11B2 (CYP11B2). CYP11B1 (11β-hydroxylase) catalyzes the terminal step in cortisol synthesis (conversion of 11-deoxycortisol to cortisol), while CYP11B2 (aldosterone synthase) mediates corticosterone conversion to aldosterone via 18-hydroxylation and 18-oxidation [2] [6].

Biochemical analyses reveal metyrapol binds the heme iron of both isoforms, competitively displacing endogenous substrates. Its inhibition constant (Ki) for CYP11B1 is ∼0.07 μM under ACTH-stimulated conditions, comparable to metyrapone [2] [9]. Crystallographic studies of CYP11B1 demonstrate that metyrapol occupies the enzyme’s substrate-binding pocket, forming hydrophobic interactions with residues Val320 and Trp116, and hydrogen bonding with Asn152. This binding induces conformational changes that restrict substrate repositioning necessary for sequential hydroxylations [2].

Functional divergence exists between isoforms:

  • CYP11B1 Inhibition: Reduces cortisol/corticosterone synthesis by >80% at therapeutic concentrations [1] [9]
  • CYP11B2 Inhibition: Suppresses aldosterone by ∼60%, with weaker efficacy versus CYP11B1 due to structural differences in the substrate channel [2] [7]

Table 2: Enzymatic Inhibition Profile of Metyrapol

Enzyme TargetPrimary FunctionIC50 (μM)*Inhibition MechanismPhysiological Consequence
CYP11B111β-hydroxylation of 11-deoxycortisol0.067–0.074Competitive, heme-iron bindingImpaired cortisol synthesis
CYP11B2Aldosterone synthesis0.35–0.40Mixed competitive-noncompetitiveReduced aldosterone production
CYP1717α-hydroxylase activity>50Weak inhibitionMinor decrease in androgen precursors

In vitro data from adrenal cell lines [2] [7] [9]

Cross-Reactivity With Steroidogenic Cytochrome P450 Enzymes

Beyond CYP11B enzymes, metyrapol demonstrates lower-affinity interactions with other steroidogenic P450s:

  • CYP17A1 (17α-hydroxylase/17,20-lyase): Metyrapol weakly inhibits 17α-hydroxylase activity (IC50 >50 μM), potentially reducing dehydroepiandrosterone (DHEA) and androstenedione synthesis. This effect is clinically insignificant compared to ketoconazole [7] [9].
  • CYP21A2 (21-hydroxylase): No direct inhibition observed in vitro, though substrate accumulation (e.g., 17-hydroxyprogesterone) may indirectly alter flux through this pathway [1].
  • CYP19A1 (aromatase): Negligible binding affinity predicted from structural studies, distinguishing it from azole inhibitors [9].

The metabolite’s selectivity arises from its pyridine-alcohol structure, which favors interactions with the CYP11B substrate channel over broader P450 isoforms. Molecular dynamics simulations indicate metyrapol’s hydroxyl group forms stabilizing bonds absent in metyrapone, enhancing specificity [2].

Modulation of Glucocorticoid Precursor Accumulation

Inhibition of CYP11B1 by metyrapol drives significant accumulation of steroid precursors proximal to the 11β-hydroxylation step:

  • 11-Deoxycortisol: Increases 15–20 fold in plasma within 4 hours post-metabolite formation, serving as a biochemical marker of enzyme inhibition [1] [3]
  • 11-Deoxycorticosterone (DOC): Rises 8–12 fold, contributing to mineralocorticoid excess (hypertension, hypokalemia) via DOC’s agonist activity at the mineralocorticoid receptor [3] [7]
  • Androgen precursors: Moderate increases in androstenedione and testosterone due to shunting of 17-hydroxyprogesterone toward androgen synthesis pathways [7]

Urinary steroidomics in Cushing’s syndrome patients reveals metyrapol-driven shifts: 17-hydroxycorticosteroids (17-OHCS) increase by 200–400%, while urinary free cortisol (UFC) declines by 60–80%. Importantly, 11-deoxycortisol and DOC metabolites cross-react with many cortisol immunoassays, leading to overestimation of "apparent cortisol" by up to 75% during therapy [3]. Mass spectrometry-based assays are therefore essential for accurate biochemical monitoring.

Table 3: Steroid Precursor Changes Induced by Metyrapol-Mediated CYP11B1 Inhibition

Precursor MetaboliteBasal ConcentrationPost-Metyrapol ConcentrationFold-IncreaseDownstream Impact
11-Deoxycortisol0.5–2.3 μg/dL15–45 μg/dL15–20xDiagnostic marker for enzyme blockade
11-Deoxycorticosterone6–15 ng/dL70–180 ng/dL8–12xHypertension, hypokalemia
Androstenedione80–200 ng/dL250–500 ng/dL2–3xHirsutism (females), acne

Representative data from Cushing’s patients under treatment [3] [7] [9]

Properties

CAS Number

17159-42-1

Product Name

Metyrapol

IUPAC Name

2-methyl-1,2-dipyridin-3-ylpropan-1-ol

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

InChI

InChI=1S/C14H16N2O/c1-14(2,12-6-4-8-16-10-12)13(17)11-5-3-7-15-9-11/h3-10,13,17H,1-2H3

InChI Key

DDFNHFXLQJLFSX-UHFFFAOYSA-N

SMILES

CC(C)(C1=CN=CC=C1)C(C2=CN=CC=C2)O

Solubility

Soluble in DMSO, not in water

Synonyms

metyrapol
metyrapol, (-)-isomer
metyrapol, 3H-labeled
SU-5236

Canonical SMILES

CC(C)(C1=CN=CC=C1)C(C2=CN=CC=C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.